globostellatate B(1-)

Description

These compounds are characterized by aromatic rings substituted with halogens (e.g., Br, Cl) and boronic acid groups, which influence reactivity, solubility, and bioactivity. For instance, CAS 1046861-20-4 (C₆H₅BBrClO₂) shares structural motifs with globostellatate B(1-), including halogenated aryl groups and a boronic acid moiety, which are critical for Suzuki-Miyaura cross-coupling reactions and enzyme inhibition studies .

Key physicochemical properties of CAS 1046861-20-4 include:

- Molecular weight: 235.27 g/mol

- LogP values: Ranging from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .

- Bioactivity: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and low CYP enzyme inhibition .

Properties

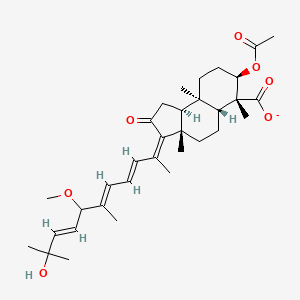

Molecular Formula |

C33H47O7- |

|---|---|

Molecular Weight |

555.7 g/mol |

IUPAC Name |

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,8E)-10-hydroxy-7-methoxy-6,10-dimethylundeca-3,5,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |

InChI |

InChI=1S/C33H48O7/c1-20(24(39-9)13-16-30(4,5)38)11-10-12-21(2)28-23(35)19-26-31(6)18-15-27(40-22(3)34)33(8,29(36)37)25(31)14-17-32(26,28)7/h10-13,16,24-27,38H,14-15,17-19H2,1-9H3,(H,36,37)/p-1/b12-10+,16-13+,20-11+,28-21+/t24?,25-,26+,27-,31+,32+,33-/m1/s1 |

InChI Key |

MBQOCAYHVGZDCH-HGJCQRRPSA-M |

Isomeric SMILES |

C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C=C/C=C(\C)/C(/C=C/C(C)(C)O)OC |

Canonical SMILES |

CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C=CC=C(C)C(C=CC(C)(C)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares globostellatate B(1-) analogs based on structural features, physicochemical properties, and bioactivity parameters derived from :

| Compound Name | Molecular Formula | Substituent Positions | Similarity Score | LogP (XLOGP3) | Solubility (mg/mL) | BBB Permeability | CYP Inhibition |

|---|---|---|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 3-Br, 5-Cl | 0.87 | 2.15 | 0.24 | Yes | No |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | 6-Br, 2-Cl, 3-Cl | 0.85 | 2.78* | 0.18* | Yes | No |

| (4-Bromo-2-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 4-Br, 2-Cl | 0.82 | 1.94 | 0.31 | No | No |

| (2,4-Dibromophenyl)boronic acid | C₆H₄BBr₂O₂ | 2-Br, 4-Br | 0.76 | 2.50 | 0.12 | Yes | Yes (Weak) |

*Estimated values based on structural trends.

Structural Influences on Properties

- Halogen Substitution: Increased bromine/chlorine substitution correlates with higher LogP (e.g., 2.78 for dichloro vs. 1.94 for monochloro analogs) and reduced solubility due to enhanced hydrophobicity .

- Substituent Position : BBB permeability is retained in para- and meta-substituted analogs (e.g., 3-Bromo-5-chlorophenyl) but lost in ortho-substituted variants (e.g., 4-Bromo-2-chlorophenyl), likely due to steric hindrance .

Q & A

Q. Table 1: Common Analytical Techniques

| Technique | Purpose | Example Parameters |

|---|---|---|

| NMR | Structural confirmation | δ 2.1–3.8 ppm (proton shifts) |

| HRMS | Molecular weight verification | m/z 589.245 [M-H]⁻ |

| HPLC | Purity assessment | C18 column, 70:30 MeOH:H₂O |

Basic: Which analytical techniques are critical for confirming the stereochemistry of globostellatate B(1-)?

Answer:

Advanced techniques include:

- X-ray crystallography : Resolves absolute configuration using single-crystal diffraction data .

- Circular Dichroism (CD) : Correlates observed Cotton effects with known stereochemical motifs .

- Computational modeling : Density Functional Theory (DFT) to predict NMR shifts and optical rotations .

Advanced: How should researchers design dose-response experiments to evaluate its bioactivity?

Answer:

Use a tiered approach:

In vitro assays : Cell viability (MTT assay) with serial dilutions (1 nM–100 μM) to determine IC₅₀ .

Controls : Include positive (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

Replicates : Triplicate measurements to assess variability .

Data normalization : Express results as % inhibition relative to controls.

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Contradictions often arise from:

- Batch variability : Standardize synthesis protocols and purity thresholds (>95%) .

- Assay conditions : Control pH, temperature, and cell line passage number .

- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers .

- Meta-analysis : Compare datasets using platforms like Web of Science to identify confounding variables .

Advanced: What computational strategies predict globostellatate B(1-)’s molecular interactions?

Answer:

- Molecular docking : Use AutoDock Vina to model ligand-receptor binding (e.g., kinase targets) .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability .

- QSAR models : Correlate structural descriptors (logP, polar surface area) with activity .

Methodological: What are key reproducibility challenges in synthesizing globostellatate B(1-)?

Answer:

- Reaction optimization : Document exact solvent ratios (e.g., CH₂Cl₂:MeOH 9:1 v/v) and catalyst loadings .

- Spectral reproducibility : Calibrate NMR spectrometers using TMS or internal standards .

- Open protocols : Share detailed Supplementary Information (SI) for critical steps (e.g., reflux times) .

Advanced: How to statistically analyze non-linear dose-response relationships?

Answer:

- Model fitting : Use four-parameter logistic regression (Hill equation) in GraphPad Prism .

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

- Confidence intervals : Report 95% CI for IC₅₀ values to quantify uncertainty .

Advanced: What protocols assess globostellatate B(1-)’s stability under physiological conditions?

Answer:

- pH stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures .

- Light sensitivity : Store samples in amber vials and test under UV/visible light exposure .

Advanced: How to design experiments evaluating synergistic effects with other compounds?

Answer:

- Combination indices : Calculate using the Chou-Talalay method (CompuSyn software) .

- Isobolograms : Visualize additive/synergistic interactions at fixed potency ratios .

- Mechanistic studies : RNA-seq to identify co-treatment-induced pathway alterations .

Advanced: What strategies compare globostellatate B(1-) with structural analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.